

An Independent Validation and Comparison Guide to Published Anlotinib Studies

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Compound of Interest

Compound Name: Anlotinib (hydrochloride)

Cat. No.: B10783339

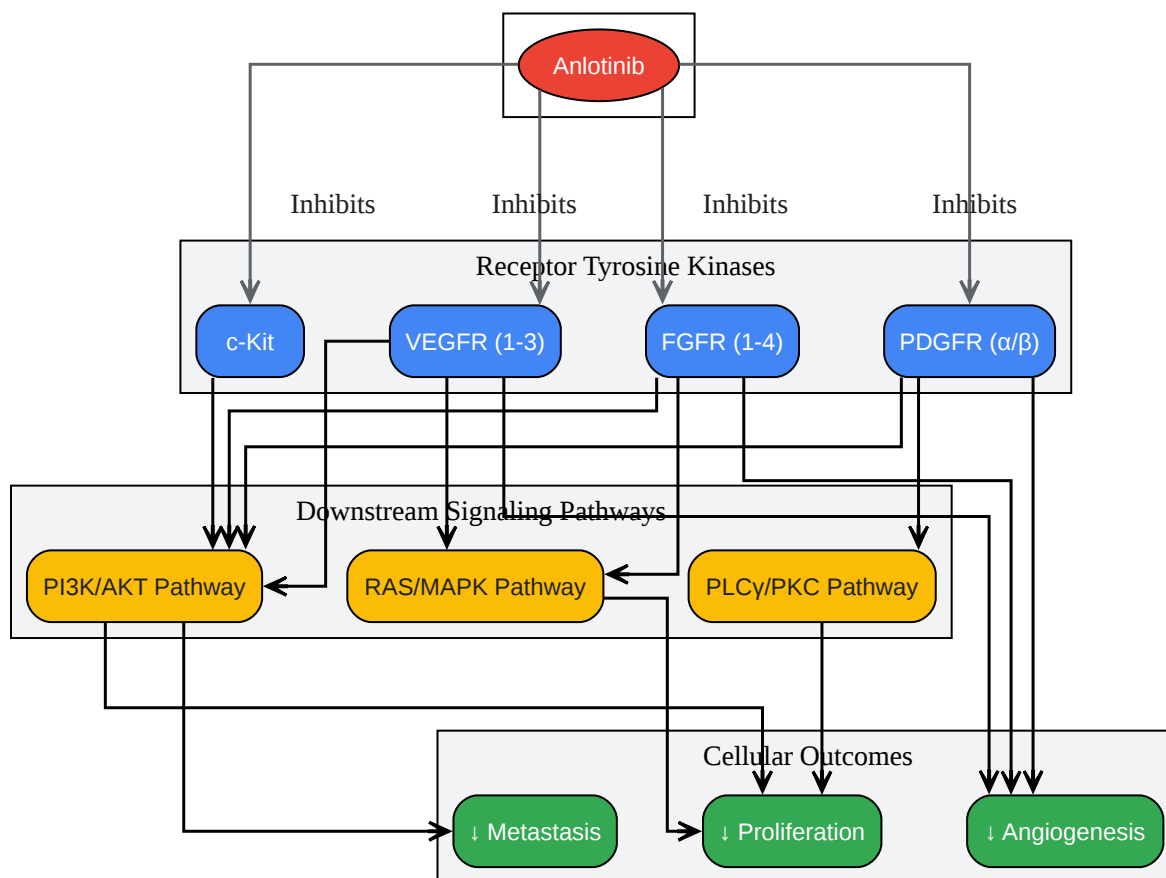
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This guide provides an objective comparison of Anlotinib's performance with other alternatives, supported by experimental data from published studies. It is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of Anlotinib's mechanism, efficacy, and clinical applications.

Mechanism of Action

Anlotinib is an oral, small-molecule multi-target tyrosine kinase inhibitor (TKI).^{[1][2]} It is designed to inhibit tumor angiogenesis and proliferation by targeting several receptor tyrosine kinases (RTKs).^{[2][3]} Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Fibroblast Growth Factor Receptors (FGFR-1, -2, -3, and -4), Platelet-Derived Growth Factor Receptors (PDGFR- α and - β), and c-Kit.^{[1][2][4]} By blocking these receptors, Anlotinib disrupts downstream signaling pathways crucial for cancer cell growth and the formation of new blood vessels that supply tumors.^{[3][5]} Preclinical studies have shown that Anlotinib has a stronger anti-angiogenic activity compared to other TKIs like sunitinib and sorafenib.^[5]

The primary signaling pathways inhibited by Anlotinib are depicted below.



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Caption: Anlotinib inhibits multiple RTKs, blocking key downstream signaling pathways.

Comparative Efficacy of Anlotinib in Clinical Trials

Anlotinib has been evaluated in numerous clinical trials across various cancer types, demonstrating its broad anti-tumor activity.[5] The following tables summarize the quantitative data from key comparative studies.

Table 1: Anlotinib vs. Topotecan in Second-Line Small Cell Lung Cancer (SCLC)[6][7]

Endpoint	Anlotinib (n=20)	Topotecan (n=26)	Hazard Ratio (HR) [95% CI]	P-value
Median PFS (months)	5.6	2.2	0.50 [0.27–0.92]	0.02
Median OS (months)	9.1	7.7	0.88 [0.46–1.70]	0.71
Objective Response Rate (ORR)	20.0%	7.7%	-	0.48
Disease Control Rate (DCR)	70.0%	23.1%	-	0.007

Data from a retrospective cohort study.[\[6\]](#)[\[7\]](#)

Table 2: Anlotinib vs. Chemotherapy in EGFR-Positive Advanced Lung Adenocarcinoma[\[8\]](#)

Endpoint	Anlotinib (n=39)	Chemotherapy (n=44)	Hazard Ratio (HR) [95% CI]	P-value
Median PFS (months)	11.2	4.5	0.20 [0.11-0.36]	< 0.01
Median OS (months)	18.8	15.8	0.43 [0.21-0.89]	< 0.05
ORR	7.9%	20.5%	-	0.129
DCR	100%	93.2%	-	0.120

Data from a retrospective study in patients who were resistant to targeted drugs.[\[8\]](#)

Table 3: Anlotinib vs. Apatinib in Advanced Non-Small Cell Lung Cancer (NSCLC)[\[9\]](#)

Endpoint	Anlotinib (n=66)	Apatinib (n=79)	Hazard Ratio (HR) [95% CI]	P-value
Median PFS (months)	5.3	3.53	0.59 [0.41–0.84]	0.004
Median OS (months)	15.6	7.6	0.68 [0.46–1.00]	0.048
ORR	3.03%	10.13%	-	0.12
DCR	72.73%	51.90%	-	0.21

Data from a retrospective analysis.[\[9\]](#)

Experimental Protocols

Detailed methodologies are crucial for the independent validation and interpretation of study results. Below are summaries of the experimental protocols from the cited comparative studies.

1. Study: Anlotinib vs. Topotecan in SCLC[\[6\]](#)[\[7\]](#)

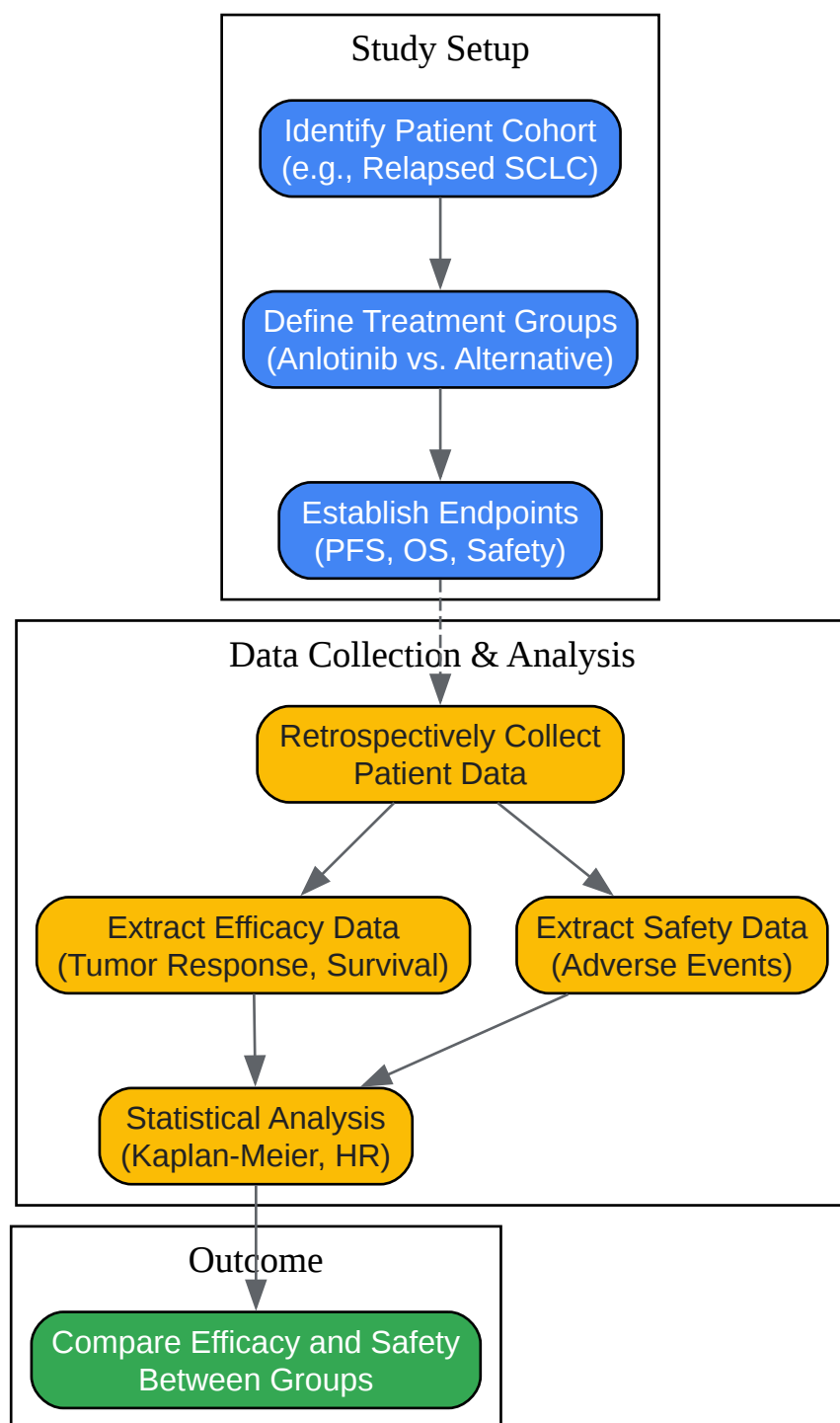
- Study Design: A retrospective cohort study.
- Patient Population: 46 patients with relapsed SCLC who received either anlotinib or topotecan as a second-line treatment.
- Dosing Regimen:
 - Anlotinib: 12 mg orally, once daily on days 1-14 of a 21-day cycle.
 - Topotecan: Administered intravenously according to standard clinical practice.
- Endpoints:
 - Primary: Progression-Free Survival (PFS).
 - Secondary: Overall Survival (OS), Objective Response Rate (ORR), Disease Control Rate (DCR), and safety.

- Response Evaluation: Tumor response was assessed according to Response Evaluation Criteria in Solid Tumors (RECIST).

2. Study: Anlotinib vs. Chemotherapy in EGFR-Positive Lung Adenocarcinoma[8]

- Study Design: A retrospective study.
- Patient Population: 83 patients with EGFR-positive advanced lung adenocarcinoma who had developed resistance to targeted therapies. 39 received anlotinib and 44 received chemotherapy.
- Dosing Regimen:
 - Anlotinib: 12 mg or 10 mg orally, once daily for 2 weeks on/1 week off.
 - Chemotherapy: Standard chemotherapy regimens (e.g., pemetrexed, docetaxel).
- Endpoints: PFS, OS, ORR, DCR, and adverse events (AEs).
- Response Evaluation: Assessed via imaging (CT or MRI) every two treatment cycles.

The logical workflow for a typical retrospective comparative study is outlined below.



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Caption: Workflow for a retrospective comparative analysis of Anlotinib.

Anlotinib in Overcoming Treatment Resistance

A significant area of research is Anlotinib's potential to overcome resistance to other targeted therapies. For instance, in NSCLC models without the T790M mutation (a common mechanism of resistance to first-generation EGFR-TKIs), Anlotinib has shown the ability to suppress tumor growth.[10][11] This effect is partly attributed to its inhibition of FGFR1, as overexpression of FGFR1 is a known mechanism of acquired resistance to EGFR-TKIs.[10][11] Anlotinib has also been found to inhibit cisplatin resistance in NSCLC cells by mediating the MET/STAT3/Akt pathway.[12]

This guide provides a summary based on published data for informational purposes and should not be considered a substitute for professional medical advice.

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